molecular formula C5H8BrN3 B1526200 4-Bromo-3-ethyl-1H-pyrazol-5-amine CAS No. 1376333-10-6

4-Bromo-3-ethyl-1H-pyrazol-5-amine

Cat. No. B1526200
M. Wt: 190.04 g/mol
InChI Key: KHUIFIOOCHXSNS-UHFFFAOYSA-N
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Description

“4-Bromo-3-ethyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C5H8BrN3 . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “4-Bromo-3-ethyl-1H-pyrazol-5-amine”, often involves the reaction of β-bromo-α-(ethylsulfanyl)cinnamonitriles with hydrazine hydrate or methylhydrazine followed by hydrochloric acid hydrolysis . This process yields 5-amino-3-aryl- and 3-amino-5-aryl-1H-pyrazoles in good yields .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-ethyl-1H-pyrazol-5-amine” can be represented by the InChI code: 1S/C5H8BrN3/c1-2-3-4(6)5(7)9-8-3/h2H2,1H3,(H3,7,8,9) . This indicates that the molecule contains a pyrazole ring with bromine and ethyl groups attached at the 4 and 3 positions, respectively, and an amine group at the 5 position .


Chemical Reactions Analysis

Pyrazole derivatives, including “4-Bromo-3-ethyl-1H-pyrazol-5-amine”, can participate in various chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also react with arylhydrazines in the presence of Ru3(CO)12 and a NHC-diphosphine ligand to form 1,4-disubstituted pyrazoles .


Physical And Chemical Properties Analysis

“4-Bromo-3-ethyl-1H-pyrazol-5-amine” is a powder with a molecular weight of 190.04 . The compound is stable under normal conditions .

Scientific Research Applications

Exposure and Carcinogenic Potential

  • Human Exposure to Carcinogenic HAs : Heterocyclic amines, similar in structure to 4-Bromo-3-ethyl-1H-pyrazol-5-amine, are continuously consumed by humans through cooked foods. The study by Ushiyama et al. (1991) found that certain HAs are present in the urine of healthy individuals consuming a regular diet, indicating ongoing exposure. These compounds may not be formed endogenously but are rather ingested through food, highlighting their ubiquity and potential health impacts (Ushiyama et al., 1991).

  • Dietary Intake and Xenobiotics : The intake of HAs and other xenobiotics derived from food processing, such as nitrates, nitrites, and acrylamide, has been characterized in a Spanish adult sample by Zapico et al. (2022). This study indicates the wide presence and varying levels of these compounds, suggesting the need for further research and potential regulation to mitigate intake (Zapico et al., 2022).

  • Metabolism and Biomarkers : Research by Cerdá et al. (2005) on ellagitannins, which are structurally related to HAs, explored the metabolism of these compounds in humans. The study found that metabolites such as urolithin B are present in human plasma and urine after consumption of foods containing ellagitannins. These findings are crucial for understanding the biological effects of dietary compounds and for developing biomarkers of intake (Cerdá et al., 2005).

Implications for Human Health

  • Carcinogenicity and Mutational Fingerprints : The carcinogenic potential of HAs and their mutational fingerprints in experimental animals were examined by Nagao et al. (1996). This study provides insight into the daily human intake of these compounds and their possible roles in human carcinogenesis, highlighting the importance of understanding the mutational spectra and mechanisms of action of these compounds (Nagao et al., 1996).

  • Accumulation in Patients with Uremia : Research by Manabe et al. (1987) showed that carcinogenic heterocyclic amines like Glu-P-1 and Glu-P-2 accumulate in the plasma of patients with uremia, a condition characterized by high levels of waste products in the blood. This suggests that individuals with kidney-related health issues might be at an increased risk due to the accumulation of these compounds (Manabe et al., 1987).

  • Exposure through House Dust : A study by Fromme et al. (2014) on brominated flame retardants (BFRs), including compounds structurally related to HAs, found these substances in house dust in Germany. This study indicates an additional route of human exposure to such compounds, emphasizing the need for understanding various exposure pathways and their health implications (Fromme et al., 2014).

Safety And Hazards

The compound is classified under GHS07 and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Relevant Papers Several papers have been published on the synthesis and properties of pyrazole derivatives . These papers provide valuable insights into the synthesis methods, chemical reactions, and potential applications of these compounds, including “4-Bromo-3-ethyl-1H-pyrazol-5-amine”. They also highlight the ongoing research in this field and the potential for the development of new drugs based on pyrazole derivatives .

properties

IUPAC Name

4-bromo-5-ethyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-2-3-4(6)5(7)9-8-3/h2H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUIFIOOCHXSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-ethyl-1H-pyrazol-5-amine

CAS RN

1376333-10-6
Record name 4-bromo-3-ethyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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